N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-thiadiazole scaffold, which is known to exhibit a wide range of biological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
Enzyme Inhibition and Potential Therapeutic Applications
One significant application of compounds related to N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide is in the inhibition of carbonic anhydrase IX, a tumor-associated enzyme. Halogenated sulfonamides, including derivatives similar to the compound , have shown potent inhibition of this enzyme, suggesting a pathway for the development of antitumor agents (Ilies et al., 2003).
Synthesis and Characterization for Anticancer and Antimicrobial Applications
Another research area involves the synthesis of celecoxib derivatives, which were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations revealed that certain derivatives exhibited significant therapeutic potential, highlighting the versatility of the chemical scaffold within N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide for the development of new therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial and Antidiabetic Agents
The compound's framework is also foundational in synthesizing new derivatives with antimicrobial and antidiabetic properties. For instance, 3-trifluoromethylpyrazolesulfonyl-urea and thiourea derivatives have been developed as antimicrobial agents, showcasing the compound's utility in creating new chemical entities with potential health benefits (Faidallah et al., 2011).
Development of Antitubercular Agents
Moreover, the synthesis of 1,3,4-thiadiazoles containing the trifluoromethyl group, which share structural similarities with the compound , has yielded derivatives with antibacterial activity against Staphylococcus aureus. This points to the potential use of such compounds in developing new antitubercular agents, demonstrating the compound's relevance in addressing global health challenges like tuberculosis (Lalezari & Sharghi, 1966).
Broad-spectrum Insecticides
Additionally, the chemical structure of N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide is relevant in the context of developing novel insecticides. Sulfoxaflor, for example, represents a new class of insect control agents (the sulfoximines) showing efficacy against many sap-feeding pests without cross-resistance issues seen with neonicotinoids, underscoring the compound's potential in agricultural applications (Zhu et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to target multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can bind with high affinity to their targets , which could lead to changes in the function of these targets.
Biochemical Pathways
It’s known that similar compounds can affect a variety of biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Result of Action
Similar compounds have been found to have a strong binding affinity with double-helical dna, particularly within the minor groove, resulting in the formation of a stable complex . This suggests that this compound may also interact with DNA in a similar manner.
Properties
IUPAC Name |
N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2S2/c1-2-10(22)19-12-20-21-13(25-12)24-7-11(23)18-9-6-4-3-5-8(9)14(15,16)17/h3-6H,2,7H2,1H3,(H,18,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSQXBZBFQRFOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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